2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Catalog No.
S773554
CAS No.
935-92-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

CAS Number

935-92-2

Product Name

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

IUPAC Name

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3

InChI Key

QIXDHVDGPXBRRD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)C)C

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)C)C

Organic Synthesis:

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-, also known as Diels-Alder diene, is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions: . Its conjugated diene structure allows it to participate in cycloaddition reactions with electron-deficient dienophiles, forming substituted cyclohexanes. This reaction is a cornerstone of organic synthesis, enabling the construction of complex molecules with high regio- and stereoselectivity.

Medicinal Chemistry:

The trimethylated dione has been explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:

  • Antimicrobial activity: Research indicates potential antibacterial and antifungal properties of the compound. However, further investigations are necessary to understand its efficacy and mechanism of action.
  • Anti-inflammatory activity: Studies suggest the compound might possess anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases [].
  • Anticancer activity: Preliminary studies suggest the compound might exhibit antitumor activity against certain cancer cell lines. However, further research is needed to confirm its efficacy and explore its potential mechanisms.

Material Science:

The unique chemical structure of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- makes it a potential candidate for the development of novel materials. Its ability to participate in various chemical reactions offers possibilities for the creation of:

  • Functional polymers: The compound can be incorporated into polymer chains, introducing specific functionalities that can be tailored for various applications.
  • Organic electronics: The conjugated diene structure might hold potential for applications in organic photovoltaic devices and other organic electronic materials.

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an organic compound with the molecular formula C9H10O2 and a molecular weight of approximately 150.178 g/mol. This compound is characterized by its diene structure, which contains two double bonds in a six-membered ring system. It is often recognized for its role as a valuable intermediate in organic synthesis and is involved in various metabolic pathways. The compound is also known for its reactivity and potential applications in chemical synthesis.

  • Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives, which are important in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of the dione functionality allows for electrophilic substitution reactions, where the compound can react with electrophiles at the aromatic positions .
  • Oxidation Reactions: 2,5-Cyclohexadiene-1,4-dione can be oxidized to form more complex structures or functional groups.

The biological activity of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- includes moderate toxicity. It has been identified as an irritant to the eyes and skin and may cause allergic reactions upon exposure. Furthermore, studies indicate that it interacts with enzymes such as cytochrome P450s, impacting metabolic pathways . Its potential mutagenic properties have also been noted, suggesting that it may induce DNA damage under certain conditions .

Several methods exist for synthesizing 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-:

  • Diels-Alder Reaction: This method involves the reaction of suitable dienes with appropriate dienophiles to yield the desired cyclohexadiene structure.
  • Oxidative Cyclization: Starting from simpler precursors, oxidative cyclization can be employed to construct the diene framework.
  • Chemical Modifications: Existing quinones can be modified through various

The applications of 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl- are diverse:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.
  • Materials Science: The compound can be utilized in developing polymers and other materials due to its reactive nature .

Studies have shown that 2,5-cyclohexadiene-1,4-dione interacts with various biological systems. It has been tested for its effects on enzyme activity and has shown potential mutagenic effects in certain assays. The interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism and toxicity profiles in biological systems .

Several compounds share structural similarities with 2,5-cyclohexadiene-1,4-dione, 2,3,5-trimethyl-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-1,4-benzoquinoneC7H6O2Contains one methyl group; less sterically hindered
1,4-BenzoquinoneC6H4O2Lacks additional methyl groups; more reactive
2-Hydroxy-1,4-benzoquinoneC6H6O3Contains a hydroxyl group; different reactivity profile
2,3-Dimethyl-1,4-benzoquinoneC8H8O2Similar structure but fewer methyl substitutions

The uniqueness of 2,5-cyclohexadiene-1,4-dione lies in its specific arrangement of methyl groups and its ability to participate in Diels-Alder reactions effectively due to its diene character. This structural configuration enhances its reactivity compared to other similar compounds.

XLogP3

1.8

LogP

1.82 (LogP)

UNII

O26GU14U9E

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.65%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (97.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

935-92-2

Wikipedia

2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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